molecular formula C13H19ClN2O B13741001 3,4-Dihydro-1-(2-(dimethylamino)ethyl)carbostyril hydrochloride CAS No. 3040-11-7

3,4-Dihydro-1-(2-(dimethylamino)ethyl)carbostyril hydrochloride

Cat. No.: B13741001
CAS No.: 3040-11-7
M. Wt: 254.75 g/mol
InChI Key: LXCOMOVWFAXNTC-UHFFFAOYSA-N
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Description

3,4-Dihydro-1-(2-(dimethylamino)ethyl)carbostyril hydrochloride is a chemical compound known for its diverse applications in scientific research. It is a derivative of carbostyril, a class of compounds known for their biological activities. This compound is particularly interesting due to its unique structure, which includes a dimethylaminoethyl group, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-1-(2-(dimethylamino)ethyl)carbostyril hydrochloride typically involves the reaction of carbostyril derivatives with dimethylaminoethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1-(2-(dimethylamino)ethyl)carbostyril hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.

Scientific Research Applications

3,4-Dihydro-1-(2-(dimethylamino)ethyl)carbostyril hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-1-(2-(dimethylamino)ethyl)carbostyril hydrochloride involves its interaction with specific molecular targets in biological systems. The dimethylaminoethyl group allows the compound to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dihydroquinoline-3-carboxylates: These compounds share a similar quinoline core structure and are used in similar applications.

    9-Amino-1,2,3,4-tetrahydroacridin-1-ol: This compound is another derivative of carbostyril with comparable biological activities.

Uniqueness

What sets 3,4-Dihydro-1-(2-(dimethylamino)ethyl)carbostyril hydrochloride apart is its unique dimethylaminoethyl group, which enhances its reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying complex biological processes.

Properties

CAS No.

3040-11-7

Molecular Formula

C13H19ClN2O

Molecular Weight

254.75 g/mol

IUPAC Name

dimethyl-[2-(2-oxo-3,4-dihydroquinolin-1-yl)ethyl]azanium;chloride

InChI

InChI=1S/C13H18N2O.ClH/c1-14(2)9-10-15-12-6-4-3-5-11(12)7-8-13(15)16;/h3-6H,7-10H2,1-2H3;1H

InChI Key

LXCOMOVWFAXNTC-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCN1C(=O)CCC2=CC=CC=C21.[Cl-]

Origin of Product

United States

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